REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH2:12]([Si:15](C)([CH3:17])[CH3:16])C=C.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[C:1]([CH:5]1[CH2:6][CH2:7][C:8]([O:11][Si:15]([CH3:17])([CH3:16])[CH3:12])=[CH:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
74.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
82.3 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)[Si](C)(C)C
|
Name
|
imide
|
Quantity
|
1.35 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.486 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a two-necked flask were placed
|
Type
|
TEMPERATURE
|
Details
|
to heating under reflux conditions under an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CC=C(CC1)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |